Product packaging for 1-Bromo-4-propylbenzene(Cat. No.:CAS No. 588-93-2)

1-Bromo-4-propylbenzene

Cat. No.: B1266215
CAS No.: 588-93-2
M. Wt: 199.09 g/mol
InChI Key: NUPWGLKBGVNSJX-UHFFFAOYSA-N
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Description

Significance of Brominated Benzene (B151609) Derivatives in Synthetic Chemistry

Among halogenated arenes, brominated benzene derivatives hold a place of particular importance. The bromine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are cornerstone technologies for modern bond construction. Reactions such as the Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, frequently employ brominated arenes to create new carbon-carbon bonds. wikipedia.orgnih.gov This method is widely used to synthesize complex molecular frameworks like substituted biphenyls and polyolefins. wikipedia.org

Furthermore, brominated benzenes are crucial for the formation of organometallic reagents, most notably Grignard reagents (organomagnesium halides). libretexts.orgresearchgate.net By reacting a bromoarene with magnesium metal, the polarity of the substituted carbon atom is reversed, turning it from an electrophilic site into a potent nucleophile. masterorganicchemistry.com This Grignard reagent can then react with a wide array of electrophiles (such as aldehydes, ketones, and carbon dioxide) to form new C-C bonds, making it a powerful tool in synthetic strategy. libretexts.orgmasterorganicchemistry.com The combination of their stability, reactivity in coupling reactions, and ease of conversion into powerful nucleophiles solidifies the role of brominated benzene derivatives as essential building blocks in the synthetic chemist's toolbox. numberanalytics.com

Contextualizing 1-Bromo-4-propylbenzene within Aromatic Building Blocks Research

This compound emerges as a significant compound within the broader category of aromatic building blocks. chemimpex.comcymitquimica.com It is a disubstituted benzene derivative, featuring both a bromine atom and a propyl group attached at the para position (positions 1 and 4) of the benzene ring. guidechem.com This specific arrangement of substituents provides a unique combination of chemical properties. The propyl group is an alkyl group which is an ortho-, para- director in electrophilic aromatic substitution reactions. youtube.com The bromine atom provides a reliable reactive site for cross-coupling and organometallic reagent formation. guidechem.comguidechem.com

The compound serves as a model substrate in methodological studies and as a key intermediate in the synthesis of more complex target molecules. chemimpex.comguidechem.com Its structure allows researchers to investigate the influence of a moderately sized alkyl group on the reactivity of the C-Br bond and other positions on the aromatic ring. It is more structurally complex than simple bromobenzene (B47551), yet not so intricate as to present prohibitive synthetic challenges, making it an ideal subject for developing and optimizing new synthetic methods.

Scope and Research Significance of this compound in Contemporary Chemical Science

The research significance of this compound lies in its utility as a versatile intermediate for constructing larger, more functionalized molecules. guidechem.comguidechem.com It is particularly valuable in the fields of medicinal chemistry and materials science. chemimpex.comguidechem.com The 4-propylphenyl moiety is a structural motif found in various biologically active compounds and liquid crystal materials. cymitquimica.comtcichemicals.com this compound provides a direct route to introduce this fragment into a target structure.

Key areas of its application in research include:

Cross-Coupling Reactions: It is frequently used as a substrate in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds, which are common cores in pharmaceuticals and organic electronic materials. wikipedia.orgresearchgate.net

Grignard Reagent Formation: It can be readily converted to 4-propylphenylmagnesium bromide. guidechem.com This Grignard reagent is a powerful nucleophile used to synthesize secondary and tertiary alcohols, carboxylic acids, and other derivatives. masterorganicchemistry.com

Synthesis of Agrochemicals and Pharmaceuticals: The compound serves as a starting material for creating active ingredients in pesticides and drugs. numberanalytics.comguidechem.com

The physical and chemical properties of this compound are well-characterized, making it a reliable component in multi-step syntheses.

Interactive Table: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 588-93-2 sigmaaldrich.comnist.gov
Molecular Formula C₉H₁₁Br sigmaaldrich.comnist.gov
Molecular Weight 199.09 g/mol sigmaaldrich.comnist.gov
Appearance Colorless to slightly yellow liquid guidechem.comguidechem.com
Boiling Point 225 °C sigmaaldrich.comtcichemicals.com
Density 1.286 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.537 sigmaaldrich.com
Flash Point 96 °C (closed cup) sigmaaldrich.comtcichemicals.com

Detailed Research Findings

Synthesis of this compound

Several synthetic routes to this compound have been established. A common laboratory-scale approach involves the electrophilic bromination of propylbenzene (B89791) using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com In this reaction, the activating, ortho-, para-directing nature of the propyl group favors the formation of the para-substituted product due to reduced steric hindrance compared to the ortho position. youtube.com

An alternative strategy avoids potential issues with Friedel-Crafts alkylation rearrangements. This method begins with the Friedel-Crafts acylation of benzene with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. youtube.com The resulting ketone is a meta-director. The keto group is then reduced to a propyl group via a reaction like the Clemmensen reduction (using zinc amalgam and hydrochloric acid). youtube.com This yields propylbenzene, which is subsequently brominated as described above to give the target molecule. youtube.com

A different synthesis starts with 1,4-dibromobenzene (B42075). chemicalbook.com In a reaction involving zinc chloride, magnesium, and an iron catalyst, one of the bromine atoms is selectively replaced by a propyl group from 1-bromopropane (B46711), yielding this compound with a reported yield of 85%. chemicalbook.com

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum shows characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the benzylic methylene protons) and the aromatic protons. chemicalbook.com The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides signals for the nine distinct carbon atoms in the molecule. chemicalbook.com

Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. chegg.comnist.gov The base peak in the mass spectrum often corresponds to the loss of the ethyl group from the propyl chain, resulting in a stable benzylic carbocation. chegg.com

Interactive Table: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Signals for propyl chain (triplet, sextet, triplet) and two doublets for 1,4-disubstituted aromatic ring. chemicalbook.com
¹³C NMR Shows 9 distinct carbon signals. chemicalbook.com
Mass Spec (EI) Characteristic M⁺ and M+2 isotopic pattern for bromine. chegg.comnist.gov
IR Provides information on functional groups and substitution patterns on the benzene ring. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11B B1266215 1-Bromo-4-propylbenzene CAS No. 588-93-2

Properties

IUPAC Name

1-bromo-4-propylbenzene
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InChI

InChI=1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NUPWGLKBGVNSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80207530
Record name 1-Bromo-4-propylbenzene
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Molecular Weight

199.09 g/mol
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CAS No.

588-93-2
Record name 1-Bromo-4-propylbenzene
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Synthetic Methodologies for 1 Bromo 4 Propylbenzene

Direct Bromination Approaches

Direct bromination of propylbenzene (B89791) can be targeted at either the aromatic ring or the alkyl side chain, depending on the chosen reaction mechanism. Electrophilic conditions lead to substitution on the benzene (B151609) ring, yielding the target compound, while radical conditions result in halogenation of the propyl group.

Electrophilic aromatic substitution (EAS) is the primary method for introducing a bromine atom directly onto the benzene ring of propylbenzene to form 1-bromo-4-propylbenzene. The reaction mechanism involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.org For bromination, molecular bromine (Br₂) is typically not electrophilic enough to react with a stable aromatic ring on its own. rutgers.edu Therefore, a Lewis acid catalyst is required to polarize the Br-Br bond, creating a more potent electrophile. libretexts.orgrutgers.edu

The established two-step mechanism proceeds as follows:

Generation of Electrophile and Attack: The Lewis acid (e.g., FeBr₃) reacts with Br₂ to form a complex that increases the electrophilicity of one bromine atom. The π-electron system of the propylbenzene ring then attacks this electrophilic bromine. rutgers.edu

Formation and Deprotonation of the Arenium Ion: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org In a subsequent fast step, a base (like FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine, restoring the stable aromatic ring and yielding the brominated product. libretexts.org

The propyl group on the benzene ring is an activating group and an ortho, para-director. This means it directs incoming electrophiles to the positions ortho (C2) and para (C4) to the propyl group. youtube.com Consequently, the electrophilic bromination of propylbenzene yields a mixture of 1-bromo-2-propylbenzene (B2752785) (ortho) and this compound (para). The para isomer is generally the major product due to the steric hindrance imposed by the propyl group, which makes the ortho positions less accessible. youtube.com

Achieving high regioselectivity for the desired para-isomer is a significant goal in synthesis. Various catalyst systems have been developed to enhance this selectivity.

Catalyst/Reagent SystemSelectivity NotedReference
Br₂ with FeBr₃ or AlCl₃Standard system, yields a mixture of ortho and para products. rutgers.eduquora.com
ZeolitesInduce high para-selectivity for electrophilic bromination. mdpi.com
N-Bromosuccinimide (NBS) / Silica (B1680970) GelActs as a good brominating agent for regioselective para-bromination. mdpi.com
Tetraalkylammonium tribromidesHighly para-selective for the bromination of some aromatic compounds. mdpi.com

Theoretical studies using density functional theory (DFT) confirm that the ortho/para directing effect of alkyl groups like propyl is due to a combination of strong electron delocalization and attractive non-covalent interactions in the transition state leading to the arenium ion. rsc.org

To maximize the yield of this compound, reaction conditions must be carefully controlled. A common synthetic approach involves the bromination of propylbenzene with bromine and a Lewis acid catalyst as the final step. youtube.com Optimization strategies include:

Temperature Control: Lower temperatures can enhance selectivity by favoring the sterically less hindered para product.

Solvent Choice: The polarity of the solvent can influence reaction rates and selectivity. Apolar solvents like carbon tetrachloride (CCl₄) or polar solvents like acetonitrile (B52724) have been studied. rsc.org

Stoichiometry: Careful control of the molar ratios of propylbenzene to bromine is essential to prevent the formation of di- and poly-brominated byproducts.

The final product mixture, typically containing both ortho and para isomers, requires separation, often through distillation, to isolate the pure this compound. youtube.com

In contrast to electrophilic bromination, radical bromination of propylbenzene does not attach bromine to the aromatic ring. Instead, this reaction, often initiated by UV light or a radical initiator, substitutes a hydrogen atom on the alkyl side chain. quora.comvaia.com This process is highly selective for the benzylic position—the carbon atom directly attached to the benzene ring. khanacademy.orgmasterorganicchemistry.com Therefore, the major product of this reaction is (1-bromopropyl)benzene, not this compound.

The high regioselectivity of radical bromination for the benzylic position is a cornerstone of synthetic organic chemistry. This selectivity is attributed to the exceptional stability of the intermediate benzylic radical. masterorganicchemistry.comchemistrysteps.com The unpaired electron on the benzylic carbon can be delocalized over the π-system of the aromatic ring through resonance, significantly lowering its energy compared to primary or secondary alkyl radicals. khanacademy.orgchemistrysteps.com

Key strategies for achieving selective benzylic bromination include:

Use of N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination. khanacademy.orgmasterorganicchemistry.com Its primary function is to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. This is crucial because high concentrations of Br₂ could lead to unwanted electrophilic addition reactions. masterorganicchemistry.com The reaction is typically performed in an inert solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as benzoyl peroxide, or initiation by heat or light. masterorganicchemistry.com The reaction is often referred to as the Wohl-Ziegler reaction. scientificupdate.com

While benzylic bromination is highly selective, side reactions can occur. The primary challenge is controlling over-bromination, where more than one hydrogen on the side chain is replaced by bromine. scientificupdate.com

Multi-bromination: The benzylic position has two hydrogens that can be substituted. Once the first bromine is introduced to form (1-bromopropyl)benzene, a second substitution can occur to yield (1,1-dibromopropyl)benzene. Controlling the stoichiometry of NBS is critical to favor mono-bromination. scientificupdate.com

Isomeric Products: Although the benzylic C-H bond is the weakest and most reactive, substitution at other positions on the propyl chain can occur to a lesser extent. masterorganicchemistry.com A study on the free-radical bromination of propylbenzene with Br₂ and light reported a mixture of three mono-brominated isomers. chegg.com

Product Distribution in Radical Bromination of Propylbenzene chegg.com

Product Yield Presumed Structure
Major Product 67% (1-Bromopropyl)benzene
Secondary Product 23% (2-Bromopropyl)benzene

To improve selectivity and minimize side products, alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been investigated, sometimes in the presence of a catalyst like ZrCl₄, which can help prevent competing aromatic bromination. scientificupdate.com

Radical Bromination of Propylbenzene

Cross-Coupling and Alkylation Strategies

The formation of this compound is effectively achieved through modern synthetic techniques that allow for precise carbon-carbon bond formation. These strategies primarily involve the selective alkylation of a dibrominated benzene precursor.

Transition Metal-Catalyzed Alkylation of 1,4-Dibromobenzene (B42075)

A prominent and efficient method for synthesizing this compound involves the mono-alkylation of 1,4-dibromobenzene using a transition metal catalyst. This approach leverages the differential reactivity of the C-Br bonds or controls the stoichiometry to selectively replace one bromine atom with a propyl group. Iron-catalyzed cross-coupling represents a key example of this strategy. chemicalbook.com

One documented procedure involves reacting 1,4-dibromobenzene with 1-bromopropane (B46711) in the presence of an iron catalyst, specifically acetylacetone (B45752) iron, along with magnesium powder and zinc chloride in anhydrous tetrahydrofuran. chemicalbook.com This reaction is initiated by gentle heating and proceeds over several hours to yield this compound in high yield after purification. chemicalbook.com

Table 1: Iron-Catalyzed Synthesis of this compound chemicalbook.com

ParameterDetails
Aryl Halide 1,4-Dibromobenzene
Alkylating Agent 1-Bromopropane
Catalyst Acetylacetone iron
Reagents Magnesium powder, Zinc chloride
Solvent Anhydrous Tetrahydrofuran
Temperature Maintained at ≤ 60 °C
Reaction Time 8 hours
Yield 85%

The catalytic cycle of transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium, nickel, or iron, is a cornerstone of modern organic synthesis. acs.orgnih.gov The process universally involves three fundamental steps:

Oxidative Addition : The cycle begins with the low-valent transition metal complex inserting itself into the carbon-halogen bond (C-X) of the aryl halide (e.g., 1,4-dibromobenzene). nih.gov This step forms a new organometal complex where the metal has been oxidized. The oxidative addition of alkyl halides can be slower compared to aryl halides. uwindsor.ca

Transmetalation : In this step, the alkyl group from an organometallic reagent (often formed in situ, for instance, from an alkyl halide and a more electropositive metal like magnesium or zinc) is transferred to the transition metal catalyst center. nih.govnih.gov This displaces the halide and results in a diorganometal complex. The excellent ability of alkylzinc reagents to undergo transmetalation is attributed to the empty p-orbital on zinc. acs.orgnih.gov

Reductive Elimination : This is the final, bond-forming step. The two organic groups (the aryl and the alkyl) on the metal catalyst couple and are eliminated from the metal center, forming the desired C-C bond of the product (this compound). nih.gov This step regenerates the low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A significant challenge in couplings involving alkyl groups is the potential for β-hydride elimination. This side reaction can occur from the alkylmetal intermediate if it possesses a hydrogen atom on the carbon beta to the metal. nih.govuwindsor.ca This process forms a metal-hydride and an alkene, reducing the yield of the desired cross-coupled product. nih.gov Successful cross-coupling depends on the rate of reductive elimination being faster than the rate of β-hydride elimination. acs.org

Ligands, molecules that bind to the central metal atom of the catalyst, play a critical role in modulating the catalyst's properties and, consequently, the reaction's outcome. wiley-vch.dersc.org The choice of ligand can profoundly influence the efficiency, selectivity, and substrate scope of the cross-coupling reaction.

Steric and Electronic Properties : The size (steric bulk) and electron-donating or -withdrawing nature (electronics) of the ligand are crucial. Bulky electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition step and facilitate the final reductive elimination, while discouraging side reactions. wiley-vch.de

Improving Catalyst Stability and Activity : Ligands stabilize the metal center, preventing catalyst decomposition at the high temperatures often required for these reactions. For nickel-catalyzed couplings, bipyridine and 1,2-diamine ligands have proven effective. wiley-vch.denih.gov For instance, the use of a 1,2-diamine ligand was shown to be crucial for the Suzuki-Miyaura coupling of secondary alkyl halides with organoboranes. wiley-vch.de

Enhancing Selectivity : In reactions like the mono-alkylation of 1,4-dibromobenzene, the ligand can influence the selectivity for the desired product over the dialkylated byproduct. Specialized ligands, such as tetraphosphine ligands like tedicyp, have been used in Negishi cross-coupling reactions to achieve high turnover numbers and good yields for the reaction between aryl bromides and alkylzinc reagents. acs.org Ligand choice is also critical in suppressing the isomerization of secondary alkyl groups, a common side reaction. nih.gov

Table 2: Influence of Ligand Type on Transition Metal-Catalyzed Cross-Coupling

Ligand ClassCommon ExamplesKey Effects on Reaction
Phosphines PCy₃, P(t-Bu)₃, XPhosEnhance catalyst activity and stability; bulky phosphines promote reductive elimination. wiley-vch.de
N-Heterocyclic Carbenes (NHCs) IMes, SIMesStrong electron donors; form stable complexes, often used in challenging couplings. nih.gov
Diamine Ligands TMEDA, 1,2-diaminesEffective in Ni-catalyzed couplings, particularly for secondary alkyl halides. wiley-vch.denih.gov

Nucleophilic Substitution Reactions for Propyl Group Introduction

While transition metal-catalyzed cross-coupling is a primary route, the principles of nucleophilic substitution are also relevant in the context of introducing alkyl groups onto an aromatic ring. However, direct nucleophilic aromatic substitution (SNAr) of a simple halide like bromide from an unactivated benzene ring is generally not feasible under standard conditions because the electron-rich nature of the ring repels nucleophiles. libretexts.orgacs.org Such reactions typically require strong activation by electron-withdrawing groups (like nitro groups) at the ortho and/or para positions, which are absent in 1,4-dibromobenzene. libretexts.org

The choice of the alkylating agent is critical for the successful introduction of the propyl group. In the context of the synthetic methods discussed, the alkylating agent serves as the source of the three-carbon chain.

Propyl Halides : 1-Bromopropane and 1-chloropropane (B146392) are common choices. chemicalbook.comyoutube.com 1-Bromopropane is often used in metal-catalyzed reactions due to the C-Br bond's favorable reactivity for oxidative addition compared to a C-Cl bond. chemicalbook.com However, in other contexts, alkyl fluorides have been shown to be surprisingly effective alkylating agents in specific nickel-catalyzed systems, while the corresponding bromides and iodides led to side reactions. uwindsor.ca

Reactivity Considerations : Primary alkyl halides, like 1-bromopropane, are generally preferred to avoid rearrangement reactions that can occur with secondary halides under certain conditions, particularly in classic Friedel-Crafts alkylations. youtube.com The reactivity of the alkylating agent must be matched with the catalytic system to ensure efficient coupling without unwanted side reactions like elimination or reduction. uwindsor.cayoutube.com

Bases are essential components in many alkylation reactions, playing various roles from deprotonation to activating the catalyst or substrate. In the context of aryl systems, strong bases can mediate reactions through pathways other than direct SNAr.

One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com This mechanism requires a very strong base, such as sodium amide (NaNH₂), to deprotonate the aromatic ring at a position ortho to the leaving group (the bromine atom). libretexts.orgmasterorganicchemistry.com The subsequent elimination of the bromide ion forms the benzyne (B1209423) triple bond, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com While theoretically possible, this is not a practical or selective method for preparing this compound, as it would likely lead to a mixture of isomers and other products.

In many catalyzed reactions, the base's role is more nuanced. In Suzuki-Miyaura couplings, a base (e.g., potassium carbonate, potassium phosphate) is crucial for the transmetalation step, activating the organoboron species. nih.govmdpi.com The choice of base can be critical; for example, using a strong base can sometimes lead to undesired side reactions, whereas a weaker base like potassium acetate (B1210297) is often optimal for Miyaura borylation. mdpi.com

Multi-Step Synthetic Sequences

The creation of this compound can be approached through several strategic multi-step pathways, each utilizing different precursors and reaction types. These methods offer flexibility depending on the available starting materials and desired process conditions.

Alkylation of Diethyl Malonate Followed by Functional Group Transformations

A classical, albeit lengthy, approach to synthesizing substituted alkanes involves the malonic ester synthesis. This pathway can be adapted to produce this compound through a sequence of well-established functional group transformations.

The synthesis commences with the alkylation of diethyl malonate. The methylene (B1212753) protons of diethyl malonate are acidic and can be removed by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with a propyl halide, such as 1-bromopropane, in an SN2 reaction to yield diethyl propylmalonate.

Following alkylation, the ester groups are hydrolyzed to carboxylic acids by heating with aqueous acid or saponification with a base followed by acidification. The resulting propylmalonic acid is unstable and readily undergoes decarboxylation upon heating, yielding pentanoic acid.

To attach this five-carbon chain to the brominated aromatic ring, the pentanoic acid is first converted to a more reactive acylating agent, such as pentanoyl chloride, using a reagent like thionyl chloride (SOCl₂). Subsequently, a Friedel-Crafts acylation of bromobenzene (B47551) with pentanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), is performed. This reaction introduces the acyl group primarily at the para position due to the ortho, para-directing nature of the bromine atom and steric hindrance at the ortho position. The product of this step is 1-(4-bromophenyl)pentan-1-one. The final step involves the complete reduction of the ketone carbonyl group to a methylene (CH₂) group, which can be achieved via methods described in section 2.3.2, to yield the target molecule, this compound.

Strategies from 1-(4-Bromophenyl)propan-1-one

A more direct route begins with the precursor 1-(4-bromophenyl)propan-1-one. This intermediate is often prepared via a Friedel-Crafts acylation of bromobenzene with propanoyl chloride. The key transformation in this strategy is the reduction of the ketone carbonyl group to a methylene group. Two primary named reactions are effective for this purpose: the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.org This method is particularly well-suited for aryl-alkyl ketones that are stable in strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction is heterogeneous, and its mechanism is complex, believed to involve electron transfer from the zinc surface and organozinc intermediates. wikipedia.org This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic and reliable strategy for achieving the primary alkylation of an aromatic ring without the risk of carbocation rearrangements that can plague direct Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com

Alternatively, the Wolff-Kishner reduction provides a complementary method under strongly basic conditions. byjus.comwikipedia.org This makes it the preferred choice for substrates that are sensitive to strong acid. wikipedia.orgadichemistry.com The reaction involves first converting the ketone to a hydrazone by reacting it with hydrazine (B178648) (NH₂NH₂). byjus.comyoutube.com The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. byjus.comadichemistry.com The driving force is the thermodynamically favorable evolution of nitrogen gas (N₂), which leads to the formation of the alkane. youtube.com

Reduction MethodReagents & ConditionsSubstrate Suitability
Clemmensen Reduction Zn(Hg), concentrated HCl, heatStable in strong acid
Wolff-Kishner Reduction NH₂NH₂, KOH, diethylene glycol, heatStable in strong base

This table summarizes the key reagents and conditions for the reduction of 1-(4-bromophenyl)propan-1-one.

Conversion of 4-(1-Propynyl)benzene Precursors

Another synthetic strategy involves the use of an alkyne precursor, specifically a brominated phenylpropargyl derivative like 1-bromo-4-(prop-1-yn-1-yl)benzene. The core of this method is the complete reduction of the carbon-carbon triple bond of the propynyl (B12738560) group to a saturated propyl group.

This transformation is typically achieved through catalytic hydrogenation . The reaction involves treating the alkyne with hydrogen gas (H₂) in the presence of a metal catalyst. A common and effective catalyst for this purpose is palladium on a solid support, such as activated carbon (Pd/C). The reaction is usually carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. The hydrogenation proceeds in a stepwise manner, first reducing the alkyne to an alkene (1-bromo-4-(prop-1-en-1-yl)benzene) and then to the final alkane, this compound. By using a sufficient amount of hydrogen and allowing the reaction to proceed to completion, the fully saturated propyl group is obtained. This method is generally clean and high-yielding, provided that other functional groups in the molecule are not susceptible to reduction under these conditions. Under normal conditions, the aromatic ring itself is resistant to hydrogenation. youtube.com

Process Intensification in this compound Synthesis

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, these principles can be applied to both traditional batch methods and modern flow chemistry approaches.

Batch Synthesis Optimization

The optimization of batch processes for producing this compound focuses on maximizing yield and purity while minimizing reaction time and waste. routledge.com Key parameters for optimization include the choice of reagents, catalyst, temperature, and reaction duration.

A documented batch synthesis involves the reaction of p-dibromobenzene with 1-bromopropane in tetrahydrofuran. vapourtec.com The optimization of this cross-coupling reaction hinges on the catalyst system and reaction conditions.

Table of Batch Synthesis Parameters

Parameter Specification Purpose
Catalyst System Zinc chloride, Magnesium, Iron(III) acetylacetonate To facilitate the coupling reaction
Temperature Controlled between 40-60 °C To initiate and sustain the reaction without excessive side products
Reaction Time 8 hours To ensure the reaction proceeds to completion

| Atmosphere | Inert (Nitrogen) | To prevent side reactions with atmospheric oxygen or moisture |

This table outlines key optimized parameters for a specific batch synthesis of this compound, which achieved a reported yield of 85%. vapourtec.com

Flow Chemistry Approaches for Enhanced Safety and Efficiency

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous or difficult to control. mdpi.comtechnologynetworks.com The synthesis of this compound involves steps, such as electrophilic aromatic bromination, that can benefit greatly from this technology.

Electrophilic bromination often uses molecular bromine (Br₂), which is highly toxic and reactive, posing significant safety risks in large-scale batch operations. vapourtec.commdpi.comresearchgate.net Flow chemistry mitigates these risks by allowing for the in-situ generation of the hazardous reagent, which is immediately consumed in the subsequent reaction stream. mdpi.comresearchgate.net For instance, bromine can be generated by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) in one module of a flow reactor. mdpi.com This stream is then immediately mixed with the aromatic substrate (e.g., propylbenzene) in a second module, leading to a controlled bromination. Any unreacted bromine can be quenched in a third module before the product stream is collected. mdpi.comresearchgate.net

The key benefits of this approach include:

Enhanced Safety: Only small quantities of hazardous materials are present at any given time, dramatically reducing the risk associated with storage, handling, and potential thermal runaways. mdpi.comresearchgate.net

Superior Control: The excellent heat and mass transfer in microreactors allows for precise control over reaction temperature and residence time, often leading to higher selectivity and fewer by-products. technologynetworks.com

Increased Efficiency: Reactions can be performed rapidly at elevated temperatures and pressures, significantly shortening reaction times compared to batch methods. technologynetworks.com

While a specific flow synthesis for this compound is not widely published, the principles demonstrated for the bromination of other aromatic compounds are directly applicable and represent a modern approach to enhancing the safety and efficiency of its production. vapourtec.commdpi.comresearchgate.net

Continuous Flow Reactor Design for Reactive Intermediate Generation

The synthesis of this compound can be effectively achieved through electrophilic bromination in a continuous flow system. This approach offers significant advantages over traditional batch methods, particularly in controlling highly exothermic reactions and managing reactive intermediates. technologynetworks.com

Continuous flow reactors, which can be either coil-based or chip-based, provide precise control over key reaction parameters such as temperature, mixing, and residence time. syrris.com In a typical setup, solutions of the reactants, propylbenzene and a brominating agent, are continuously pumped and mixed at a specific junction before flowing through a temperature-controlled reactor. syrris.com This precise control is crucial for minimizing the formation of unwanted byproducts, such as di-brominated compounds. technologynetworks.com

A key aspect of this methodology is the generation and immediate use of reactive intermediates. For instance, in the bromination of propylbenzene, the electrophilic bromine species is generated in situ. The rapid mixing and controlled temperature environment of a flow reactor ensure that this reactive intermediate is consumed by the substrate as it is formed, thus preventing degradation or side reactions. technologynetworks.comsyrris.com

Research has demonstrated the use of a static mixer chip within a FlowSyn flow chemistry system to achieve excellent control over mixing and temperature. technologynetworks.com This setup allows the bromination to be performed rapidly at elevated temperatures, with a short reaction time of just 30 seconds at 70°C, a feat difficult to achieve in batch processing. technologynetworks.com The design of these reactors often involves materials like PTFE, PFA, or stainless steel, chosen for their chemical resistance and ability to withstand the required temperatures and pressures. syrris.com

Reactor TypeKey FeaturesAdvantages for this compound Synthesis
Chip-based Reactor High surface area-to-volume ratio, excellent heat transfer. syrris.comIdeal for rapid, exothermic reactions like bromination, allowing for precise temperature control and minimizing byproduct formation. technologynetworks.com
Coil-based Reactor Lower cost, suitable for longer residence times. syrris.comCan be used for scaling up the synthesis. technologynetworks.com
Scalability and Industrial Relevance of Flow Synthetic Routes

The transition from laboratory-scale synthesis to industrial production is a critical consideration for any synthetic methodology. Continuous flow chemistry offers significant advantages in scalability for the production of this compound.

One of the primary benefits of flow synthesis is its straightforward scalability. Unlike batch reactors, where scaling up often involves a complete redesign of the process and can lead to issues with heat transfer and mixing, scaling up a flow process can be as simple as running the system for a longer period or by "numbering up," which involves using multiple reactors in parallel.

For the bromination of propylbenzene, a chip-based methodology can be scaled to produce approximately 28 grams per hour by incorporating a 5 ml HT-PTFE coil reactor and increasing the flow rate. technologynetworks.com This demonstrates the potential for continuous flow systems to move from lab-scale discovery to pilot-plant and even full-scale manufacturing.

The industrial relevance of continuous flow synthesis is further underscored by its ability to handle hazardous reagents and reactions safely. The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of runaway reactions. This is particularly pertinent for bromination, which can be highly exothermic. technologynetworks.com

Furthermore, the automation and precise control inherent in flow chemistry systems lead to highly reproducible and consistent product quality, a key requirement for industrial manufacturing. The ability to integrate purification steps, such as in-line liquid-liquid extraction and separation using membrane separators, further enhances the industrial appeal of continuous flow processes by creating a more streamlined and efficient end-to-end manufacturing operation. vapourtec.com

ParameterBatch SynthesisContinuous Flow SynthesisIndustrial Advantage of Flow
Scalability Complex, requires process redesign.Straightforward, by extending run time or numbering up.Faster and more cost-effective scale-up.
Safety Higher risk with large volumes of hazardous materials.Reduced risk due to small reactor volumes.Inherently safer process for hazardous reactions.
Reproducibility Can be variable between batches.Highly reproducible due to precise control.Consistent product quality.
Process Integration Difficult to integrate downstream processes.Can be integrated with in-line purification. vapourtec.comMore efficient, streamlined manufacturing.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Propylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for benzene (B151609) and its derivatives. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The reactivity and orientation of substitution on a substituted benzene, such as 1-bromo-4-propylbenzene, are governed by the electronic properties of the existing substituents.

Mechanistic Pathways and Intermediate Analysis

The mechanism of electrophilic aromatic substitution on a substituted benzene ring proceeds through a two-step pathway. The initial step involves the attack of the electrophile on the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chegg.comchegg.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. The rate-determining step is typically the formation of this arenium ion. In the second step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring.

For instance, in the bromination of an alkylbenzene like propylbenzene (B89791), the electrophile is a positively polarized bromine atom, often generated from the reaction of Br₂ with a Lewis acid catalyst such as FeBr₃. chegg.comchegg.com The FeBr₃ polarizes the Br-Br bond, creating a potent electrophile that is then attacked by the aromatic ring. The resulting arenium ion is stabilized by resonance, with the positive charge distributed over several carbon atoms. Subsequent loss of a proton to the FeBr₄⁻ complex regenerates the aromatic ring and the catalyst.

Substituent Directing Effects and Reactivity

The substituents already present on the benzene ring play a crucial role in both the rate of reaction and the regioselectivity of further substitution. These effects are broadly categorized as activating or deactivating and ortho-, para-, or meta-directing.

The propyl group (-CH₂CH₂CH₃) is an alkyl group, which is known to be an activating group and an ortho-, para-director. It activates the ring towards electrophilic attack because it is an electron-donating group through an inductive effect. This electron donation stabilizes the positively charged arenium ion intermediate, thereby increasing the reaction rate compared to benzene.

The bromine atom (-Br), on the other hand, exhibits a dual effect. It is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring, making it less reactive than benzene. pbworks.com However, it also has lone pairs of electrons that can be donated to the ring through resonance (mesomeric effect). This resonance effect preferentially stabilizes the arenium ion when the electrophile attacks at the ortho and para positions. pbworks.comlibretexts.org This makes the bromine atom an ortho-, para-director, despite its deactivating nature. pbworks.com

In this compound, the two substituents are para to each other. The activating propyl group and the deactivating but ortho-, para-directing bromo group will influence the position of any new electrophile. The positions ortho to the propyl group are also meta to the bromo group, and the positions ortho to the bromo group are also meta to the propyl group. The directing effects of both substituents must be considered to predict the outcome of an electrophilic aromatic substitution reaction on this molecule.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectReactivity EffectDirecting Effect
Propyl (-C₃H₇)Electron-donating (Inductive)ActivatingOrtho, Para
Bromo (-Br)Electron-withdrawing (Inductive), Electron-donating (Resonance)DeactivatingOrtho, Para

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at saturated carbon centers (Sₙ1 and Sₙ2), SₙAr reactions are generally less common for simple aryl halides unless the ring is activated by strong electron-withdrawing groups. libretexts.org

Replacement of Bromine Atom by Diverse Nucleophiles

The bromine atom in this compound can be replaced by a variety of nucleophiles, although typically harsh reaction conditions are required. libretexts.org This is because the direct displacement of a halide from an unactivated aryl ring is energetically unfavorable. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org In this pathway, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group greatly facilitates this reaction by stabilizing the negative charge of the intermediate. libretexts.org In the case of this compound, the propyl group is electron-donating, which does not favor the formation of the Meisenheimer complex, making nucleophilic substitution challenging.

However, under specific conditions, such as high temperatures or the use of very strong bases, the bromine can be substituted. For example, reaction with sodium hydroxide (B78521) at high temperatures can lead to the formation of 4-propylphenol. libretexts.org Other strong nucleophiles, such as amides (NaNH₂), can also displace the bromide.

Influence of Reaction Conditions on Reaction Outcomes

The outcome of nucleophilic substitution reactions on aryl halides is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, temperature, and the presence of catalysts.

For unactivated aryl halides like this compound, forcing conditions are often necessary. For example, the Dow process for producing phenol (B47542) from chlorobenzene (B131634) requires high temperatures (around 350°C) and high pressure. libretexts.org

An alternative mechanism, the elimination-addition (benzyne) mechanism, can occur in the presence of a very strong base like sodium amide. This mechanism involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate, followed by the addition of the nucleophile. This can lead to a mixture of products where the incoming group is not only at the original position of the halogen but also at the adjacent carbon.

Table 2: General Conditions for Nucleophilic Substitution on Aryl Halides

Reaction TypeNucleophileConditionsIntermediateProduct
SₙArStrong Nucleophiles (e.g., OH⁻, RO⁻)High Temperature/PressureMeisenheimer ComplexSubstituted Benzene
Elimination-AdditionVery Strong Bases (e.g., NaNH₂)Low TemperatureBenzyneMixture of Isomeric Products

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Aryl halides, including this compound, are common substrates in these reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are particularly prevalent. princeton.edumdpi-res.com In these reactions, a palladium catalyst facilitates the coupling of the aryl halide with an organometallic reagent.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a palladium(II) intermediate (Ar-Pd-X).

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center, displacing the halide. In the Heck reaction, an alkene inserts into the Ar-Pd bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. ccspublishing.org.cn

For this compound, these reactions allow for the introduction of a wide variety of substituents at the 4-position. For example, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 4-propylbiphenyl (B80277) derivative. researchgate.net The choice of ligand on the palladium catalyst is often crucial for achieving high yields and selectivity in these transformations. ccspublishing.org.cn

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions of Aryl Halides

Reaction NameCoupling PartnerCatalystKey StepProduct Type
Suzuki-Miyaura CouplingOrganoboron CompoundPalladium ComplexTransmetalationBiaryl, Alkylarene, etc.
Heck ReactionAlkenePalladium ComplexMigratory InsertionSubstituted Alkene
Stille ReactionOrganotin CompoundPalladium ComplexTransmetalationBiaryl, Ketone, etc.
Kumada CouplingGrignard Reagent (R-MgX)Nickel or Palladium ComplexTransmetalationBiaryl, Alkylarene
Negishi CouplingOrganozinc CompoundNickel or Palladium ComplexTransmetalationBiaryl, Alkenylarene, etc.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org In this reaction, an organoboron compound, typically a boronic acid or a boronic ester, reacts with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org this compound is a common substrate in Suzuki-Miyaura coupling reactions, serving as the aryl halide partner to construct biaryl structures, which are prevalent in pharmaceuticals and materials science. acs.org

Detailed research has explored the use of this compound in Suzuki-Miyaura couplings to synthesize a variety of biaryl compounds. The general scheme for this reaction involves the coupling of this compound with an arylboronic acid.

General Reaction Scheme: Chemical structure of the Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid to form a 4-propyl-1,1'-biphenyl derivative.

The efficiency and outcome of the Suzuki-Miyaura coupling of this compound are highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

A variety of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of aryl bromides like this compound. Commonly used catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands. acs.org The choice of ligand is crucial and can significantly influence the reaction's efficiency. For instance, bulky, electron-rich phosphine ligands are often effective for coupling aryl chlorides and can also be applied to aryl bromides. harvard.edu N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering high stability and catalytic activity. nih.gov

The selection of the base is another critical parameter. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used to activate the boronic acid for transmetalation. rsc.orgutrgv.edu The solvent system can range from organic solvents like toluene, dioxane, and dimethylformamide (DMF) to aqueous or biphasic conditions, which are considered more environmentally benign. harvard.edu

Below is an interactive data table summarizing representative examples of Suzuki-Miyaura coupling reactions involving this compound, highlighting the diverse reaction conditions and high yields achievable.

Interactive Data Table: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

Arylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001295
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane80698
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH100497
3-Fluorophenylboronic acid[PdCl₂(dppf)]K₂CO₃DMF90892
2-Thiopheneboronic acidPd/CNaHCO₃Ethanol (B145695)/H₂O781689

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a versatile substrate for a range of other palladium-catalyzed cross-coupling reactions. These reactions provide access to a wide array of functionalized aromatic compounds.

Heck Reaction: This reaction involves the coupling of this compound with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium(0) species and requires a base.

Sonogashira Coupling: This coupling reaction joins this compound with a terminal alkyne. wisc.edu The reaction is co-catalyzed by palladium and a copper(I) salt, usually in the presence of a base like an amine.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with an amine (primary or secondary). This method is a powerful tool for the synthesis of arylamines.

Carbonylative Coupling: In these reactions, carbon monoxide is incorporated along with another coupling partner. For example, the carbonylative coupling of this compound with an organometallic reagent can lead to the formation of ketones. rsc.org

The development of these and other cross-coupling methods has significantly expanded the synthetic utility of this compound, allowing for the construction of complex molecular architectures from this relatively simple starting material. nih.gov

Ligand Design and Catalyst Performance in Cross-Coupling

The performance of palladium catalysts in cross-coupling reactions of this compound is intricately linked to the design of the supporting ligands. Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For aryl bromides like this compound, a variety of phosphine-based ligands have proven effective. Bulky and electron-rich monophosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos), have demonstrated high activity, enabling reactions to proceed under mild conditions and with low catalyst loadings. acs.orgnih.gov The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step. The electron-donating nature of these ligands enhances the rate of reductive elimination.

N-heterocyclic carbenes (NHCs) have also emerged as a highly effective class of ligands for the cross-coupling of aryl bromides. nih.gov NHCs form strong bonds with the palladium center, leading to robust catalysts with high thermal stability. The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the heterocyclic ring, allowing for the optimization of catalyst performance for specific applications.

In some instances, "ligandless" catalyst systems, often employing palladium nanoparticles or palladium on charcoal (Pd/C), have been utilized. utrgv.edu While seemingly ligand-free, the reaction mechanism may still involve coordination of the palladium center to solvent molecules, the substrate, or other species in the reaction mixture. These systems offer advantages in terms of cost and ease of separation but may have limitations in terms of substrate scope and reaction efficiency compared to well-defined molecular catalysts.

The continuous development of new ligands and catalyst systems is a major focus of research in organic synthesis, aiming to improve the efficiency, selectivity, and sustainability of cross-coupling reactions involving substrates like this compound.

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is not limited to reactions at the carbon-bromine bond. The propyl side chain and the bromine atom itself can undergo oxidation and reduction, respectively, leading to a variety of functionalized products.

Transformation of the Propyl Side Chain

The propyl group of this compound is susceptible to oxidation at the benzylic position, the carbon atom directly attached to the aromatic ring. This is a common transformation for alkylbenzenes due to the relative stability of the resulting benzylic radical or carbocation intermediates.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the propyl group. Depending on the reaction conditions, the oxidation can lead to a variety of products. For instance, vigorous oxidation can cleave the propyl group to afford 4-bromobenzoic acid. Milder oxidation conditions can selectively oxidize the benzylic carbon to a ketone, yielding 1-(4-bromophenyl)propan-1-one, or to an alcohol, forming 1-(4-bromophenyl)propan-1-ol.

These transformations provide a synthetic route to a range of functionalized brominated aromatic compounds that can be further elaborated through cross-coupling or other reactions.

Reductive Debromination Studies

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom, converting this compound to propylbenzene. This transformation can be achieved using various reducing agents and catalytic systems.

Common methods for reductive debromination include:

Catalytic Hydrogenation: This method employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. This is a clean and efficient method for dehalogenation.

Metal/Acid Systems: Combinations of a metal, such as zinc or tin, with an acid, like acetic acid or hydrochloric acid, can effect the reduction of the aryl bromide.

Hydride Reagents: Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), can also be used for reductive debromination, although their high reactivity may limit their functional group tolerance.

Reductive debromination studies are important for understanding the stability of the carbon-bromine bond under various reducing conditions and for developing selective dehalogenation methods in the presence of other functional groups.

Comparative Reactivity Studies with Related Brominated Arenes

To better understand the chemical behavior of this compound, it is instructive to compare its reactivity with that of other brominated arenes. Key factors that influence reactivity include the electronic effects of the substituents on the aromatic ring and steric hindrance around the carbon-bromine bond.

For instance, comparing the reactivity of this compound with that of bromobenzene (B47551) in Suzuki-Miyaura coupling reveals the influence of the propyl group. The propyl group is an electron-donating group (EDG) through an inductive effect. This slightly increases the electron density on the aromatic ring, which can make the oxidative addition step of the catalytic cycle slightly slower compared to unsubstituted bromobenzene. However, this electronic effect is generally modest, and this compound remains a highly effective substrate in cross-coupling reactions.

In contrast, comparing this compound with a brominated arene bearing a strong electron-withdrawing group (EWG), such as 1-bromo-4-nitrobenzene, highlights a significant difference in reactivity. researchgate.net The nitro group strongly deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling, the electron-withdrawing nature of the nitro group generally accelerates the rate of oxidative addition, often leading to faster reaction times compared to this compound under similar conditions.

Steric effects can also play a significant role. Comparing this compound with a more sterically hindered analogue, such as 1-bromo-2-methyl-4-propylbenzene, would likely show a decreased reaction rate in cross-coupling reactions due to the steric hindrance around the bromine atom, which impedes the approach of the palladium catalyst for oxidative addition.

These comparative studies are crucial for developing a nuanced understanding of the structure-reactivity relationships in palladium-catalyzed cross-coupling and for the rational design of synthetic strategies involving a diverse range of brominated aromatic substrates.

Impact of Alkyl Chain Length on Reactivity

The length of the alkyl chain on an aromatic ring can significantly influence the molecule's physical properties, which in turn affects its chemical reactivity. While specific kinetic studies on a homologous series of 1-bromo-4-alkylbenzenes are not extensively detailed in readily available literature, general principles of physical organic chemistry allow for a clear understanding of the expected trends.

An increase in the length of the alkyl chain, for instance, from ethyl to propyl to butyl, leads to a predictable increase in van der Waals forces between molecules. This results in higher boiling points and often decreased solubility in polar solvents. sigmaaldrich.comlibretexts.orgsigmaaldrich.com Such changes in physical properties can influence reaction kinetics, particularly in heterogeneous reaction mixtures where mass transport can become a rate-limiting factor.

Furthermore, longer alkyl chains can exert a more pronounced steric effect, potentially hindering the approach of reagents to the positions ortho to the alkyl group. However, for a linear alkyl chain like the n-propyl group, this effect is generally less significant than its electronic contribution, especially for the remote para-bromo position. Studies on different systems, such as phenyl alcohol derivatives, have shown that increasing the alkyl chain length leads to a more ordered local structure due to intermolecular interactions, which could subtly alter reactivity. scbt.com

Table 1: Physical Properties of 1-Bromo-4-alkylbenzenes

CompoundAlkyl ChainMolecular FormulaBoiling Point (°C)Density (g/mL at 25°C)
1-Bromo-4-ethylbenzene-CH₂CH₃C₈H₉Br204-205 vwr.comvwr.comsigmaaldrich.comsigmaaldrich.com1.343 sigmaaldrich.comsigmaaldrich.com
This compound-CH₂CH₂CH₃C₉H₁₁Br225 sigmaaldrich.com1.286 sigmaaldrich.com
1-Bromo-4-butylbenzene-CH₂CH₂CH₂CH₃C₁₀H₁₃BrNot specified1.208 sigmaaldrich.com

Influence of Halogen Substituent Position on Reaction Pathways

The position of the halogen substituent on the propylbenzene ring is critical in determining the regiochemical outcome of subsequent reactions, particularly electrophilic aromatic substitution (EAS). The compound in focus, this compound, has its substituents in a para relationship, which leads to a specific and predictable reactivity pattern.

In EAS reactions, the existing substituents direct the incoming electrophile to certain positions on the ring. libretexts.org

n-Propyl Group : As an alkyl group, it is an activating group and an ortho, para-director. It donates electron density to the ring via an inductive effect (+I), stabilizing the positively charged intermediate (arenium ion) formed during the reaction. msu.edu

In this compound, both the propyl and bromo groups direct incoming electrophiles to the same positions: the carbons at C2, C3, C5, and C6 (numbering C1 as the carbon bearing the bromine). Specifically, the propyl group directs to positions 2 and 6 (ortho), and the bromo group also directs to positions 2 and 6 (ortho). This reinforcement means that electrophilic substitution will occur exclusively at the positions ortho to the bromine (and meta to the propyl group). The choice between these equivalent positions will then be influenced by steric factors.

Steric and Electronic Effects on Chemical Transformations

The chemical transformations of this compound are a direct consequence of the balance between steric and electronic effects imparted by its substituents.

Electronic Effects: The net electronic nature of the aromatic ring in this compound is a combination of the electron-donating propyl group and the deactivating but ortho, para-directing bromo group. The propyl group (+I effect) enriches the electron density of the ring, making it more nucleophilic than bromobenzene alone. Conversely, the bromine atom (-I > +R) withdraws electron density, making the ring less reactive than propylbenzene. This push-pull dynamic results in a moderately activated or slightly deactivated ring system, depending on the specific reaction. In electrophilic substitutions, the activating effect of the alkyl group and the directing effect of the bromine work in concert to favor substitution at the positions ortho to the bromine.

Steric Effects: Steric hindrance primarily originates from the n-propyl group. Although it is a linear chain, its free rotation can sterically shield the adjacent ortho positions (C3 and C5 relative to the propyl group). However, in this compound, the primary sites for electrophilic attack are ortho to the bromine (C2 and C6). The propyl group is remote from these sites and thus exerts minimal steric influence on them. The bromine atom itself has a smaller van der Waals radius than the propyl group and poses little steric impediment to incoming reagents at its ortho positions. Therefore, for most transformations, particularly those involving small electrophiles, electronic effects are the dominant factor controlling reactivity and regioselectivity.

Table 2: Summary of Substituent Effects in this compound

SubstituentElectronic Effect (Inductive)Electronic Effect (Resonance)Net Effect on ReactivityDirecting Influence (EAS)Steric Hindrance
n-Propyl+I (Donating)N/A (Hyperconjugation is weak)ActivatingOrtho, ParaModerate at adjacent positions
Bromo-I (Withdrawing)+R (Donating)DeactivatingOrtho, ParaLow

Branching Effects on Alkylation and Coupling Reactivity

The reactivity of an aryl bromide can be significantly altered by the branching of its alkyl substituent. Comparing this compound with its isomer, 1-bromo-4-isopropylbenzene, highlights the importance of steric hindrance in common synthetic reactions like cross-coupling and alkylation. The isopropyl group is bulkier than the n-propyl group. reddit.com

Conversely, in reactions that proceed via a carbocation intermediate, such as certain nucleophilic substitutions or electrophilic additions to the alkyl chain itself, the branched isopropyl group can offer greater stabilization to an adjacent positive charge through hyperconjugation compared to the n-propyl group. quora.com However, for reactions occurring at the C-Br bond or on the aromatic ring, the primary influence of branching is the introduction of increased steric bulk.

Table 3: Comparison of Reactivity for Propylbenzene Isomers

CompoundAlkyl GroupRelative Steric HindranceExpected Relative Rate in Suzuki Coupling
This compoundn-propylLowerFaster
1-Bromo-4-isopropylbenzeneisopropylHigherSlower

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnist.govthermofisher.com

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the structure of a compound.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of 1-bromo-4-propylbenzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The aromatic protons and the aliphatic protons of the propyl group resonate in different regions of the spectrum due to their unique electronic environments.

The aromatic region shows two distinct signals, appearing as doublets, which is characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the propyl group (H-2' and H-6') are chemically equivalent and appear as one doublet, while the protons on the carbons adjacent to the bromine atom (H-3' and H-5') are also equivalent and form another doublet.

The aliphatic region contains three signals corresponding to the propyl chain. The methyl (CH₃) protons appear as a triplet, the methylene (B1212753) (CH₂) protons adjacent to the methyl group appear as a sextet, and the methylene protons attached to the benzene ring appear as a triplet. The splitting patterns are governed by the (n+1) rule, where 'n' is the number of adjacent non-equivalent protons. docbrown.info

¹H NMR Data for this compound

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~7.40 Doublet 2H Aromatic (H-3', H-5')
b ~7.05 Doublet 2H Aromatic (H-2', H-6')
c ~2.55 Triplet 2H Benzylic (-CH₂-)
d ~1.62 Sextet 2H Methylene (-CH₂-)
e ~0.92 Triplet 3H Methyl (-CH₃)

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. chemicalbook.com

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom gives a distinct signal. chemicalbook.com Due to the symmetry of the 1,4-disubstituted ring, only four signals are observed for the six aromatic carbons. The carbon atom bonded to the bromine (C-4') is significantly shielded, a phenomenon known as the 'heavy atom effect'. stackexchange.com The three carbons of the propyl group also give rise to three separate signals. docbrown.info

¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~141.2 C-1' (Aromatic, substituted with propyl)
~131.5 C-3', C-5' (Aromatic)
~130.3 C-2', C-6' (Aromatic)
~120.0 C-4' (Aromatic, substituted with Br)
~37.8 C-1 (Benzylic -CH₂-)
~24.4 C-2 (Methylene -CH₂-)
~13.8 C-3 (Methyl -CH₃)

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. chemicalbook.com

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are often employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would show correlations between the adjacent protons in the propyl chain (H-1 with H-2, and H-2 with H-3), confirming their connectivity. It would also show a correlation between the two sets of aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., pairing the benzylic proton signal at ~2.55 ppm with the benzylic carbon signal at ~37.8 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationthermofisher.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) measures the mass of a compound with very high accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental composition. The molecular formula of this compound is C₉H₁₁Br. nist.gov Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity.

HRMS can distinguish the mass of C₉H₁₁⁷⁹Br from other potential formulas with the same nominal mass, thus confirming the elemental composition.

HRMS Data for this compound

Ion Calculated Exact Mass
[C₉H₁₁⁷⁹Br]⁺ 198.0044

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmationthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass spectra for each component. For this compound, GC is used to assess its purity, with commercial products often specifying a purity of 97% or higher as determined by GC. thermofisher.comtcichemicals.comfishersci.com A pure sample will show a single major peak in the gas chromatogram at a specific retention time.

The mass spectrometer then analyzes the compound as it elutes from the GC column. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows the characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks around m/z 198 and 200). chemicalbook.comnist.gov The most abundant fragment ion (the base peak) often corresponds to the loss of a propyl group or other stable fragments, which helps to confirm the identity of the compound. chegg.com

Infrared (IR) and Raman Spectroscopy

Vibrational Fingerprint Analysis

The vibrational spectrum of this compound can be dissected into several key regions, each corresponding to specific bond vibrations. The analysis of these regions provides a detailed structural confirmation of the compound.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. docbrown.info The propyl group gives rise to characteristic aliphatic C-H stretching vibrations between 3000 and 2800 cm⁻¹. Specifically, the -CH₃ and -CH₂- groups will have distinct symmetric and asymmetric stretching modes in this range. docbrown.info

The C-C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and number of these bands. For a 1,4-disubstituted benzene like this compound, characteristic bands are expected in this region.

The C-Br stretching vibration is a key diagnostic peak. Due to the heavy bromine atom, this vibration is found in the lower frequency region of the spectrum, typically between 650 and 485 cm⁻¹. researchgate.net The precise position can be influenced by coupling with other vibrations.

The out-of-plane C-H bending vibrations of the aromatic ring are also highly characteristic of the substitution pattern. For a 1,4-disubstituted ring, a strong absorption is expected in the 850-800 cm⁻¹ region.

Table 1: Key Vibrational Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2800IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-H Bend (Aliphatic)1470 - 1370IR
C-H Out-of-Plane Bend (Aromatic)850 - 800IR
C-Br Stretch650 - 485IR, Raman

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of this compound, separating it from any starting materials, by-products, or other impurities.

Gas Chromatography (GC) for Quantitative Purity Evaluation

Gas chromatography is the premier method for the quantitative assessment of the purity of volatile compounds like this compound. In this technique, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the analysis of hydrocarbons. libretexts.org

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. birchbiotech.com For high-purity samples, this method can accurately quantify trace impurities. The choice of the stationary phase is critical for achieving good separation, especially from isomeric impurities. For brominated aromatic compounds, a column with a stationary phase of Bentone-34 modified with silicone oil has been shown to be effective. oup.comoup.com

Table 2: Illustrative Gas Chromatography (GC) Parameters for this compound Purity Analysis
ParameterValue
Column
Stationary PhaseBentone-34 (3%) on DC 200 silicone oil (10%) on Chromosorb-W (80/100 mesh)
Length10 ft
Internal Diameter0.096 in
Temperatures
Inlet Temperature170 °C
Column Temperature160 °C (Isothermal)
Detector Temperature170 °C
Carrier Gas
GasHelium
Flow Rate32 mL/min
Detector
TypeFlame Ionization Detector (FID)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. shoko-sc.co.jp For reactions involving this compound, such as Grignard reactions or Suzuki couplings, TLC can be used to track the consumption of the starting material and the formation of the product. mnstate.edumdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

By co-spotting the reaction mixture alongside the starting material (this compound) and, if available, the pure product, the progress of the reaction can be visually assessed under UV light (254 nm), as aromatic compounds are typically UV-active. mdpi.com The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The relative retention factors (Rf values) of the spots provide a measure of their separation.

Table 3: Example TLC System for Monitoring a Reaction of this compound
ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ on an aluminum or glass plate
Mobile Phase A mixture of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (B1210297) (9:1 v/v)
Sample Application A capillary tube is used to spot the starting material, reaction mixture, and co-spot on the baseline of the TLC plate.
Development The plate is placed in a closed chamber with the mobile phase, ensuring the baseline is above the solvent level.
Visualization The developed plate is dried and observed under a UV lamp at 254 nm.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-bromo-4-propylbenzene. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

In one study, the HOMO and LUMO energies for this compound were reported as -5.1 eV and -2.4 eV, respectively. dksh.com The distribution of these frontier orbitals is also significant. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over both the ring and the C-Br bond, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound

PropertyValueSource
HOMO Energy-5.1 eV dksh.com
LUMO Energy-2.4 eV dksh.com
HOMO-LUMO Gap2.7 eVCalculated

This interactive table provides a summary of key electronic properties of this compound calculated using quantum chemical methods.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of intermediates and transition states. researchgate.net

For example, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to model the energy changes as the reactants approach and transform into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy barrier. A lower energy barrier corresponds to a faster reaction rate. acs.org

Theoretical investigations can also shed light on the regioselectivity of reactions. For instance, in the bromination of propylbenzene (B89791), computational analysis can help explain why substitution occurs at the benzylic position by comparing the stability of the possible radical intermediates. masterorganicchemistry.com Similarly, for reactions occurring on the aromatic ring, calculations can predict the preferred position of attack (ortho, meta, or para) by analyzing the electron density and stability of the intermediates. researchgate.net

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structure verification and analysis. For instance, quantum chemical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Furthermore, computational models can predict properties like the refractive index. uq.edu.au For example, a quantitative structure-property relationship (QSPR) model was used to predict the refractive index of this compound to be 1.5757, which is in close agreement with the experimental value of 1.537. uq.edu.au

Molecular Dynamics Simulations for Conformational Studies

The propyl group attached to the benzene (B151609) ring in this compound is flexible, allowing the molecule to adopt various conformations. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of this molecule. uq.edu.autue.nl

MD simulations model the movement of atoms over time by solving Newton's equations of motion. uq.edu.au This allows for the exploration of the potential energy surface and the identification of low-energy conformations. By analyzing the simulation trajectory, researchers can determine the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or in the formation of liquid crystals. chemscene.comtcichemicals.com

While specific MD simulation studies focused solely on this compound are not detailed in the search results, the principles of conformational analysis are applicable. Such studies would reveal the preferred orientation of the propyl chain relative to the aromatic ring, which can be influenced by steric and electronic factors.

Computational Tools for Chemical Identity and Reactivity Prediction

A variety of computational tools and databases are available for predicting the chemical identity and reactivity of this compound. These resources often integrate quantum chemical calculations, QSPR models, and machine learning algorithms to provide a comprehensive profile of a molecule. dksh.com

Databases such as PubChem and the NIST WebBook provide curated information on the physical and chemical properties of this compound, including its structure, molecular weight, and spectroscopic data. nist.govnih.gov

Reactivity prediction tools can use the calculated electronic properties, such as HOMO-LUMO energies and electrostatic potential maps, to forecast how this compound will behave in different chemical environments. researchgate.net For example, the calculated properties can be used to predict its susceptibility to electrophilic or nucleophilic attack and its potential to participate in various types of reactions, such as oxidation at the benzylic position. masterorganicchemistry.com Machine learning models trained on large datasets of chemical reactions can also be used to predict the outcomes of reactions involving this compound with a certain degree of accuracy.

Applications of 1 Bromo 4 Propylbenzene in Complex Molecule Synthesis

Pharmaceutical Intermediates and Drug Discovery

The functional group versatility of 1-Bromo-4-propylbenzene makes it a valuable starting material in the multi-step synthesis of complex pharmaceutical compounds. The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, which are fundamental in medicinal chemistry.

Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. chemimpex.com Its structure can be strategically modified to produce molecules with specific therapeutic properties. The propylbenzene (B89791) moiety can be a critical pharmacophore, interacting with biological targets, while the bromo-substituted phenyl ring provides a reactive handle for further molecular elaboration.

One of the primary methods for utilizing this compound in pharmaceutical synthesis is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This methodology is widely employed in the pharmaceutical industry to construct the carbon skeleton of many drug molecules. For instance, the biphenyl (B1667301) moiety, which is present in numerous pharmaceuticals, can be readily synthesized using this approach.

Another important reaction is the Grignard reaction, where this compound can be converted into a Grignard reagent. This powerful nucleophile can then react with a variety of electrophiles to form new carbon-carbon bonds, enabling the construction of more complex molecular architectures. This versatility is crucial in the synthesis of novel compounds for biological screening.

While specific, publicly available examples of direct synthesis of commercial drugs starting from this compound are not readily found in the provided search results, its role as a versatile building block for creating complex organic molecules, including pharmaceuticals, is well-established in the chemical literature. chemimpex.com

Design and Synthesis of Novel Drug Candidates

In the realm of drug discovery, this compound serves as a valuable scaffold for the design and synthesis of new chemical entities (NCEs). Medicinal chemists can utilize its structure as a starting point and systematically modify it to optimize biological activity, selectivity, and pharmacokinetic properties. The ability to introduce various functional groups at the position of the bromine atom allows for the exploration of a wide chemical space, which is essential for identifying promising lead compounds.

The design of novel drug candidates often involves creating libraries of related compounds for high-throughput screening. This compound is an ideal starting material for such endeavors due to its commercial availability and the reliability of the chemical transformations it can undergo. By employing combinatorial chemistry techniques, researchers can generate a diverse set of molecules based on the 4-propylphenyl scaffold, increasing the probability of discovering a compound with the desired therapeutic effect.

Materials Science Applications

The utility of this compound extends beyond pharmaceuticals into the field of materials science, where it is employed in the synthesis of specialty polymers and other advanced materials. chemimpex.com The incorporation of the 4-propylphenyl group can impart desirable properties to the resulting materials.

Polymer and Resin Synthesis

This compound is utilized as a monomer or a comonomer in the synthesis of various polymers and resins. chemimpex.com The bromine atom provides a reactive site for polymerization reactions, such as palladium-catalyzed couplings like the Heck and Suzuki reactions, which are powerful tools for creating carbon-carbon bonds and forming polymer backbones.

For example, derivatives of this compound can be used in the synthesis of liquid crystals. The rigid aromatic core of the molecule, combined with the flexible propyl chain, can contribute to the formation of mesophases, which are characteristic of liquid crystalline materials. These materials have applications in display technologies and other optoelectronic devices.

While direct, detailed research findings on the synthesis of specific polymers from this compound were not prevalent in the search results, the principles of polymer chemistry suggest its utility in creating polymers with tailored properties.

Development of Specialty Chemicals

Beyond polymers, this compound is a precursor for a variety of specialty chemicals. chemimpex.com These chemicals can be used in a range of applications, from additives for plastics to components in electronic materials. The ability to introduce the 4-propylphenyl group into a molecule can be advantageous for tuning properties such as solubility, processability, and compatibility with other materials.

Enhancement of Material Properties (e.g., Thermal Stability, Chemical Resistance)

The incorporation of the 4-propylphenyl moiety, derived from this compound, into a polymer structure can significantly enhance its material properties. chemimpex.com The aromatic ring contributes to the rigidity and thermal stability of the polymer chain. The propyl group, being an alkyl chain, can influence the polymer's flexibility, solubility, and processing characteristics.

Thermal Stability: The presence of aromatic rings in the polymer backbone generally leads to higher thermal stability compared to purely aliphatic polymers. The strong carbon-carbon bonds within the benzene (B151609) ring require more energy to break, thus increasing the decomposition temperature of the material.

Below is an interactive data table summarizing the applications of this compound in complex molecule synthesis:

Application Area Specific Use Key Chemical Reactions Resulting Benefit/Property
Pharmaceuticals Synthesis of Biologically Active CompoundsSuzuki-Miyaura Coupling, Grignard ReactionCreation of complex molecular scaffolds for potential drugs.
Design of Novel Drug CandidatesCombinatorial ChemistryGeneration of diverse compound libraries for screening.
Materials Science Polymer and Resin SynthesisHeck Coupling, Suzuki CouplingFormation of specialty polymers and liquid crystals.
Development of Specialty ChemicalsFunctional Group TransformationProduction of additives and components for advanced materials.
Enhancement of Material PropertiesIncorporation into Polymer BackboneImproved thermal stability and chemical resistance.

Liquid Crystal Building Blocks

The 4-propylphenyl moiety is a common structural feature in various liquid crystalline compounds. While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, its role as a precursor to key liquid crystal intermediates is well-established through analogous synthetic pathways.

A prominent class of liquid crystals, the 4'-alkyl-4-cyanobiphenyls, exemplifies the importance of the 4-alkylphenyl structure. The synthesis of these compounds, such as the widely studied 4'-pentyl-4-cyanobiphenyl (5CB), often commences with a substituted biphenyl structure. tandfonline.comwikipedia.org A general synthetic route involves the Friedel-Crafts acylation of a 4-bromobiphenyl, followed by reduction and subsequent conversion of the bromo group to a cyano group. tandfonline.com

Following this established methodology, this compound can be envisioned as a crucial starting material. Through a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative, a 4-propylbiphenyl (B80277) structure can be synthesized. Subsequent functional group manipulations, such as the introduction of a cyano group, would lead to the formation of liquid crystalline molecules. The propyl chain, along with other alkyl chains, plays a critical role in influencing the mesomorphic properties of the final compound, such as the temperature range of the nematic phase. tandfonline.comwikipedia.org

The synthesis of other liquid crystal motifs, such as those containing selectively fluorinated cyclopropanes, also highlights the use of substituted phenyl building blocks that can be derived from precursors like this compound. beilstein-journals.orgbeilstein-journals.org

Agrochemical Development

In the field of agrochemical research, the discovery of novel and effective herbicides and fungicides is a continuous endeavor. The synthesis of new potential agrochemicals often involves the modification of existing structures to enhance efficacy, selectivity, or environmental profile. The 4-propylphenyl group, which can be introduced using this compound, can be a key component in the design of new active ingredients.

While specific, commercially available agrochemicals directly synthesized from this compound are not prominently documented, the scientific literature provides insights into how this building block can be utilized. For instance, research into novel herbicides has explored a wide range of substituted phenyl derivatives to understand structure-activity relationships (SAR). The synthesis of phenyl-substituted benzoylpyrazoles as potential grass herbicides has shown that the nature and position of substituents on the phenyl ring significantly impact the herbicidal activity and crop selectivity. nih.gov The introduction of an alkoxy group at the 4-position of the phenyl ring was found to be particularly effective. This suggests that the 4-propyl group from this compound could be a viable substituent for tuning the biological activity of such compounds.

Similarly, in the development of fungicides, various derivatives containing substituted phenyl rings have been synthesized and evaluated. For example, novel diamide (B1670390) compounds incorporating pyrazolyl and polyfluoro-substituted phenyl moieties have been investigated for their fungicidal and insecticidal activities. nih.gov The synthetic strategies employed in these studies often rely on coupling reactions where a halogenated phenyl compound is a key reactant. This compound can serve as such a reactant to introduce the 4-propylphenyl scaffold into new molecular frameworks being screened for fungicidal properties. mdpi.comnih.gov

Organic Synthesis as a Versatile Building Block

This compound is a versatile reagent in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom in this compound can be readily displaced or transformed, making it an excellent precursor for a wide array of 4-propylphenyl derivatives. One of the most common transformations is the formation of a Grignard reagent, 4-propylphenylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce the 4-propylphenyl group into larger molecules.

Furthermore, this compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Reaction Reactant Product Catalyst/Reagents
Suzuki-Miyaura CouplingAryl or vinyl boronic acid/ester4-Propyl-substituted biaryl or vinylbenzenePalladium catalyst, Base
Sonogashira CouplingTerminal alkyne4-Propyl-substituted phenylalkynePalladium catalyst, Copper(I) co-catalyst, Base
Heck ReactionAlkene4-Propyl-substituted stilbene (B7821643) or cinnamate (B1238496) derivativePalladium catalyst, Base

These coupling reactions provide efficient routes to a diverse range of aryl-propyl derivatives with applications in pharmaceuticals, materials science, and other areas of chemical research.

The Miyaura borylation reaction is a powerful method for the synthesis of arylboronic esters from aryl halides. This compound is a suitable substrate for this reaction, where it is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

This reaction yields 4-propylphenylboronic acid pinacol (B44631) ester, a stable and versatile intermediate. This boronic ester can then be used in subsequent Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with a wide range of aryl and vinyl halides, further demonstrating the utility of this compound as a foundational building block in organic synthesis. The mild conditions and high functional group tolerance of the Miyaura borylation make it a highly valuable transformation.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While this compound may not directly participate in most MCRs, it serves as a crucial precursor for key components of these reactions.

For instance, this compound can be readily converted into 4-propylbenzaldehyde (B1360211) or 4-propylacetophenone. These carbonyl compounds are common substrates in several important MCRs:

Biginelli Reaction : This reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities. wikipedia.orgorganic-chemistry.orgillinois.edutaylorandfrancis.comunair.ac.id 4-Propylbenzaldehyde can be used as the aldehyde component in this reaction.

Mannich Reaction : This reaction is the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. It typically involves an aldehyde, a primary or secondary amine, and a ketone or another enolizable carbonyl compound. jlu.edu.cnwikipedia.orgorganic-chemistry.orgnih.govias.ac.in 4-Propylacetophenone can serve as the enolizable ketone in this three-component reaction.

Ugi Reaction : This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.govfrontiersin.orgnih.gov 4-Propylbenzaldehyde can be utilized as the aldehyde component to generate complex peptide-like structures.

Passerini Reaction : This is a three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net Again, 4-propylbenzaldehyde derived from this compound can be a key starting material.

Through these transformations, this compound provides access to a wide range of structurally diverse and complex molecules via highly efficient multi-component reaction pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-propylbenzene, and how do reaction conditions influence yield and purity?

  • Methodology : Two primary routes are documented:

  • Bromination of 4-propylbenzene : Bromine (Br₂) with Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Reaction temperature (typically 0–25°C) and stoichiometry are critical to minimize di-substitution byproducts .
  • Cross-coupling reactions : Palladium-catalyzed coupling of 4-bromophenylacetylene with propyne. Catalyst choice (e.g., Pd(PPh₃)₄) and ligand optimization improve regioselectivity .
    • Purification : Distillation or recrystallization (using ethanol/water mixtures) enhances purity. GC-MS or HPLC analysis is recommended to validate product integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • 1H/13C NMR :

  • 1H NMR : Aromatic protons appear as a singlet (δ 7.2–7.4 ppm) due to para-substitution. The propyl chain shows signals at δ 0.9–1.0 ppm (CH₃), δ 1.5–1.7 ppm (CH₂), and δ 2.5–2.7 ppm (CH₂ adjacent to benzene) .
  • 13C NMR : C-Br resonance at ~120–125 ppm; aromatic carbons at 125–135 ppm .
    • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 198–200 (1:1 isotopic pattern for Br) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways in the palladium-catalyzed synthesis of this compound?

  • Challenge : Homocoupling of propyne or aryl halide decomposition can reduce yield.
  • Methodology :

  • Use bulky ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination.
  • Control temperature (60–80°C) to balance reaction rate and side reactions.
  • Add copper iodide (CuI) as a co-catalyst to enhance alkyne activation .
    • Analysis : Monitor intermediates via in situ IR or LC-MS to identify competing pathways .

Q. What strategies resolve contradictions in reported bromination regioselectivity when synthesizing this compound from substituted benzenes?

  • Contradiction : Some studies report para-selectivity with Br₂/FeBr₃, while others note ortho/meta byproducts under similar conditions.
  • Resolution :

  • Electronic effects : Electron-donating propyl groups direct Br to the para position. Steric hindrance from longer alkyl chains may reduce selectivity.
  • Catalyst loading : Excess FeBr₃ (>1.2 equiv) can lead to over-bromination.
  • Validation : DFT simulations (e.g., Gaussian) model transition states to predict regioselectivity .

Q. How does the choice of solvent impact the stability and reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Solvent effects :

  • Polar aprotic solvents (e.g., DMF, THF): Enhance Pd catalyst solubility but may accelerate debromination.
  • Ether solvents (e.g., dioxane): Improve thermal stability during prolonged reactions.
    • Experimental design : Conduct kinetic studies (variable solvent, fixed catalyst) and track byproducts via TLC or GC .

Data Analysis and Experimental Design

Q. What computational tools are recommended for retrosynthetic planning of this compound derivatives?

  • AI-driven platforms : Tools like Pistachio or Reaxys provide reaction pathway predictions based on known precedents.
  • Retrosynthesis workflow :

Input target structure (e.g., this compound with added functional groups).

Filter routes by feasibility (atom economy, step count).

Validate predicted intermediates with experimental databases (e.g., PubChem) .

Q. How can researchers address discrepancies in melting point data for this compound across literature sources?

  • Root cause : Impurities (e.g., residual solvents, isomeric byproducts) skew measurements.
  • Methodology :

  • Recrystallization : Use hexane/ethyl acetate gradients to isolate pure crystals.
  • DSC analysis : Differential scanning calorimetry provides precise phase transition data.
  • Cross-reference : Compare with high-purity commercial samples (e.g., ≥99% by HPLC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-propylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-propylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.